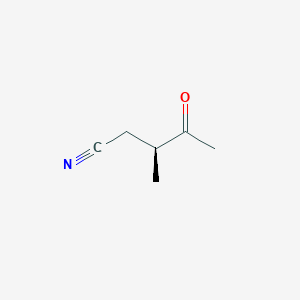

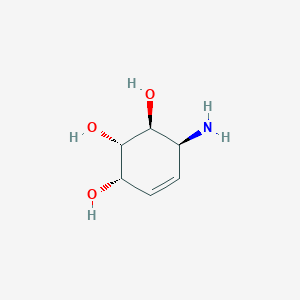

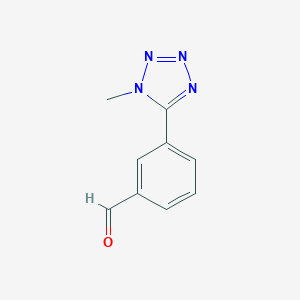

![molecular formula C6H11NO2S2 B068857 Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate CAS No. 175202-95-6](/img/structure/B68857.png)

Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate and related compounds involves multiple steps, including alkylation, cyclization, and reactions with N-nucleophiles. For instance, the synthesis of similar sulfur-containing compounds has been achieved through the interaction with methyl esters and Lawesson's reagent, followed by alkylation with methyl bromoacetate and interaction with amines and hydrazines (Jakubkienė et al., 2007). Microwave-assisted synthesis techniques have also been employed to achieve better yields in shorter times compared to traditional methods (Faty et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds related to Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate has been elucidated through various spectroscopic methods, including X-ray diffraction (XRD), Fourier Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques have provided detailed information on the geometry, electron distribution, and intra- and intermolecular interactions within these molecules (Gültekin et al., 2020).

Chemical Reactions and Properties

Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate undergoes various chemical reactions, including cyclization and alkylation, leading to the formation of structurally diverse compounds. These reactions are significantly influenced by the presence of sulfur and amino groups, which act as reactive sites for nucleophilic attacks and coupling reactions. The compound's ability to undergo such diverse reactions makes it a versatile building block in organic synthesis (Nasser et al., 2010).

Physical Properties Analysis

The physical properties of Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate, including melting point, boiling point, and solubility, are crucial for its handling and application in chemical syntheses. These properties are determined by its molecular structure, particularly the functional groups and their arrangement. Research on similar compounds has shown that sulfur-containing moieties significantly affect the compound's polarity, solubility in various solvents, and thermal stability.

Chemical Properties Analysis

The chemical properties of Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate, such as reactivity, stability, and acidity/basicity, are shaped by its functional groups. The thioester and amino groups present in this compound contribute to its nucleophilic and electrophilic characteristics, making it reactive towards a wide range of chemical reagents. Studies on similar compounds have demonstrated their potential as intermediates in the synthesis of biologically active molecules due to their rich chemistry (Stephens & Sowell, 1998).

Applications De Recherche Scientifique

Synthesis of Pharmaceuticals

Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate is a compound that finds application in the synthesis of certain pharmaceuticals. For example, the synthetic methodologies for (S)-clopidogrel, an antiplatelet and antithrombotic drug, are of significant interest due to the drug's worldwide sales and therapeutic importance. The review by Saeed et al. (2017) discusses various synthetic methods for (S)-clopidogrel, offering insights into the advantages and disadvantages of each method, which could aid the scientific community in developing more efficient synthesis strategies for such drugs (Saeed et al., 2017).

Flavor Compounds in Foods

Another application involves the study of branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, which are crucial flavor compounds in many food products. Smit et al. (2009) extensively reviewed the production and degradation of these aldehydes from amino acids, shedding light on how to control the formation of desired levels of these compounds in foods (Smit, Engels, & Smit, 2009).

Development of New Materials

The chemical modification of xylan into biopolymer ethers and esters for specific properties is another area of application. Petzold-Welcke et al. (2014) described the synthesis of novel xylan esters, which can form nanoparticles for potential use in drug delivery applications, highlighting the versatility of chemical modifications in creating materials with new functionalities (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Propriétés

IUPAC Name |

methyl 2-(3-amino-3-sulfanylidenepropyl)sulfanylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S2/c1-9-6(8)4-11-3-2-5(7)10/h2-4H2,1H3,(H2,7,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPWSQOLBHROFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSCCC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381223 |

Source

|

| Record name | methyl 2-[(3-amino-3-thioxopropyl)thio]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate | |

CAS RN |

175202-95-6 |

Source

|

| Record name | Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-[(3-amino-3-thioxopropyl)thio]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

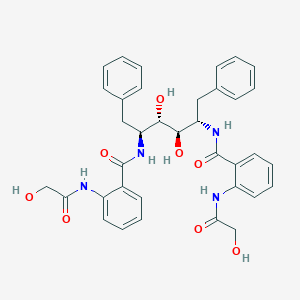

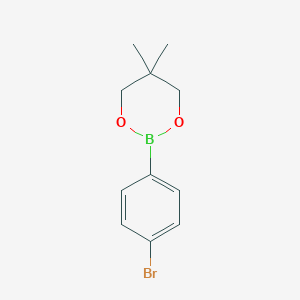

![2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid](/img/structure/B68777.png)

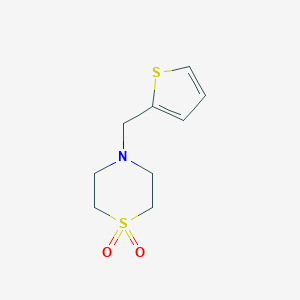

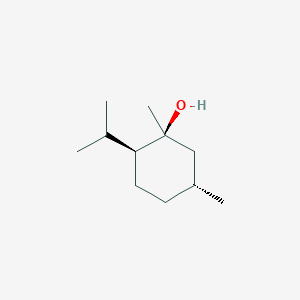

![[(2R)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium](/img/structure/B68778.png)

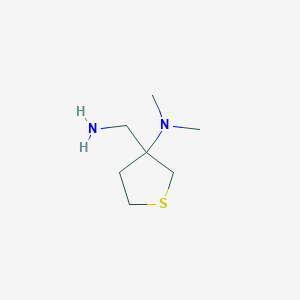

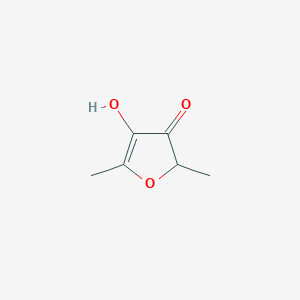

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B68790.png)

![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B68806.png)